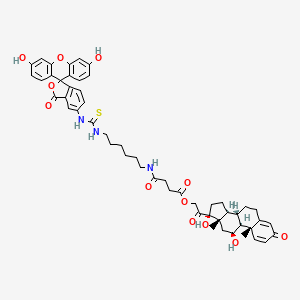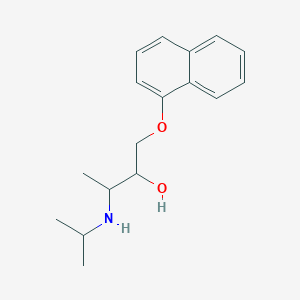
氟哌啶醇癸酸酯
描述
氟喷噻吨癸酸酯是一种长效注射抗精神病药物,属于噻吨类药物。它主要用于治疗慢性精神分裂症和其他精神病。 该化合物是由顺式 (Z)-氟喷噻吨与癸酸酯化而成的 。 氟喷噻吨癸酸酯以其控制精神分裂症症状的能力而闻名,例如幻觉、妄想和思维障碍 .
科学研究应用
氟喷噻吨癸酸酯具有多种科学研究应用,包括:
化学: 该化合物用作酯化和其他有机反应研究的模型分子。
生物学: 研究人员研究了氟喷噻吨癸酸酯对细胞过程和神经递质系统的影响。
医学: 该化合物被广泛研究以治疗精神分裂症和其他精神病的治疗效果.
工业: 氟喷噻吨癸酸酯用于制药行业开发长效注射制剂。
作用机制
准备方法
合成路线和反应条件
氟喷噻吨癸酸酯是通过顺式 (Z)-氟喷噻吨与癸酸的酯化反应合成的 。反应通常涉及使用催化剂和合适的溶剂来促进酯化过程。反应条件,如温度和压力,被仔细控制以确保形成所需的酯产物。
工业生产方法
在工业环境中,氟喷噻吨癸酸酯的生产涉及大规模的酯化过程。原料,包括顺式 (Z)-氟喷噻吨和癸酸,在配备温度和压力控制系统的反应器中混合。然后,反应混合物通过各种技术进行纯化,例如蒸馏和结晶,以获得高纯度的最终产品。
化学反应分析
反应类型
氟喷噻吨癸酸酯会经历几种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以氧化形成各种氧化产物。
还原: 还原反应可以将氟喷噻吨癸酸酯转化为其还原形式。
取代: 该化合物可以发生取代反应,其中一个官能团被另一个官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。反应通常在酸性或碱性条件下进行。
还原: 还原剂如氢化锂铝或硼氢化钠用于还原反应。
取代: 取代反应通常涉及卤素或亲核试剂等试剂,条件根据具体反应而有所不同。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化反应可能生成各种氧化衍生物,而还原反应生成氟喷噻吨癸酸酯的还原形式。
相似化合物的比较
类似化合物
氟奋乃静癸酸酯: 另一种用于治疗精神分裂症的长效注射抗精神病药物.
氟喷噻吨癸酸酯: 具有略微不同的化学结构和药理学特征的类似化合物.
独特性
氟喷噻吨癸酸酯在其特定的受体结合特征和长效作用方面是独一无二的。 它对口服药物依从性差的患者特别有效,因为它可以提供持续的治疗效果,且给药频率更低 .
属性
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43F3N2O2S/c1-2-3-4-5-6-7-8-15-32(39)40-24-23-38-21-19-37(20-22-38)18-11-13-27-28-12-9-10-14-30(28)41-31-17-16-26(25-29(27)31)33(34,35)36/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKWDDSLMBHIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865569 | |
| Record name | 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30909-51-4 | |
| Record name | Flupenthixol decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30909-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![methyl (R)-phenyl[(S)-piperidin-2-yl]acetate](/img/structure/B1230036.png)




![4-(2-azaspiro[5.5]undecan-2-ylsulfonyl)-N-butan-2-ylbenzenesulfonamide](/img/structure/B1230048.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B1230049.png)
![N-[2-[(3-cyano-8-methyl-2-quinolinyl)amino]ethyl]benzenesulfonamide](/img/structure/B1230050.png)
![1-[1-[(4-Fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea](/img/structure/B1230051.png)
![2-(2-methoxyphenyl)-1-oxo-N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-4-isoquinolinecarboxamide](/img/structure/B1230053.png)
